molecular formula C20H19ClN2O2S B14921525 (2E,5Z)-5-(4-butoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one

(2E,5Z)-5-(4-butoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B14921525
M. Wt: 386.9 g/mol
InChI Key: QWNJGVJGVLNNBP-AQTBWJFISA-N
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Description

(2E,5Z)-5-(4-butoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-(4-butoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-butoxybenzaldehyde with 2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-(4-butoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or chlorophenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-5-(4-butoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-(4-butoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with molecular targets within cells. The compound can bind to specific enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its anticancer activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-5-(4-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
  • (2E,5Z)-5-(4-ethoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
  • (2E,5Z)-5-(4-propoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

What sets (2E,5Z)-5-(4-butoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one apart from similar compounds is its specific substituents, which confer unique chemical and biological properties. The butoxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially increasing its effectiveness in biological applications.

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

(5Z)-5-[(4-butoxyphenyl)methylidene]-2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19ClN2O2S/c1-2-3-12-25-17-10-4-14(5-11-17)13-18-19(24)23-20(26-18)22-16-8-6-15(21)7-9-16/h4-11,13H,2-3,12H2,1H3,(H,22,23,24)/b18-13-

InChI Key

QWNJGVJGVLNNBP-AQTBWJFISA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Origin of Product

United States

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